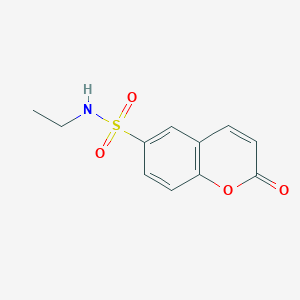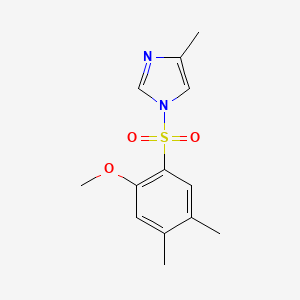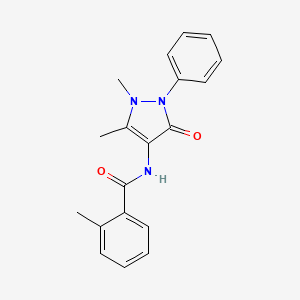
N-ethyl-2-oxo-2H-chromene-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-2-oxo-2H-chromene-6-sulfonamide (NES) is a synthetic organic molecule that has been studied extensively in the past decade due to its potential applications in a wide range of scientific research fields. NES is a molecularly small molecule, making it an ideal candidate for drug development and synthesis. NES is composed of a chromene ring with an ethyl group and a sulfonamide group attached to it. It has been used as a building block for various synthetic pathways and is also used as a starting material for many pharmaceuticals. NES has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-ethyl-2-oxo-2H-chromene-6-sulfonamide has been studied in a variety of scientific research fields. It has been used as a building block for various synthetic pathways and is also used as a starting material for many pharmaceuticals. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various drugs, such as antibiotics, anti-inflammatory agents, and antifungals. In biochemistry, this compound has been used as a starting material for the synthesis of various enzymes and proteins. In pharmacology, this compound has been studied for its potential applications in drug development and drug design.
Mécanisme D'action
Target of Action
N-ethyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play crucial roles in the body’s metabolic processes. α-amylase and α-glycosidase are enzymes involved in carbohydrate metabolism, breaking down complex sugars into simpler ones for absorption. PPAR-γ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits inhibitory effects on α-amylase and α-glycosidase, reducing their ability to break down complex carbohydrates . This leads to a decrease in the absorption of glucose from the digestive tract, thereby lowering blood glucose levels. Additionally, it activates PPAR-γ, which enhances insulin sensitivity and promotes glucose metabolism .
Biochemical Pathways
The inhibition of α-amylase and α-glycosidase disrupts the carbohydrate digestion pathway, reducing the breakdown of complex carbohydrates into absorbable sugars . The activation of PPAR-γ influences several biochemical pathways, including those involved in lipid metabolism, adipocyte differentiation, and inflammation . The downstream effects include improved insulin sensitivity and glucose metabolism .
Pharmacokinetics
The in silico ADMET prediction for this compound indicates an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed and distributed within the body. It also has a safe toxicity profile, being non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in blood glucose levels due to decreased carbohydrate digestion and absorption, and improved insulin sensitivity and glucose metabolism due to PPAR-γ activation . These effects contribute to its potential anti-diabetic activity .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not mentioned in the available literature, it’s important to note that factors such as pH, temperature, and the presence of other substances can potentially affect the activity and stability of many compounds
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-ethyl-2-oxo-2H-chromene-6-sulfonamide in lab experiments is that it is a small molecule, making it easy to synthesize and manipulate. Additionally, it is a relatively inexpensive starting material, making it an attractive option for lab experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict the effects of its use in experiments.
Orientations Futures
For the use of N-ethyl-2-oxo-2H-chromene-6-sulfonamide in scientific research include the development of more efficient synthesis methods, the study of its potential applications in drug development and drug design, and the exploration of its potential biochemical and physiological effects. Additionally, further research should be conducted to better understand the mechanism of action of this compound and to explore its potential therapeutic applications. Finally, further research should be conducted to explore the potential advantages and limitations of using this compound in lab experiments.
Méthodes De Synthèse
N-ethyl-2-oxo-2H-chromene-6-sulfonamide is synthesized by a variety of methods, including the Wittig reaction and the reaction of ethyl sulfonamide with chromene. In the Wittig reaction, a Wittig reagent is reacted with a ketone in the presence of a base to form an alkene. This alkene is then reacted with ethyl sulfonamide to form this compound. In the reaction of ethyl sulfonamide with chromene, a chromene ring is reacted with ethyl sulfonamide in the presence of a catalyst to form this compound.
Analyse Biochimique
Biochemical Properties
N-ethyl-2-oxo-2H-chromene-6-sulfonamide has been found to exhibit potential antibacterial properties . It interacts with various enzymes and proteins, such as α-amylase and α-glucosidase, and shows inhibitory effects . The nature of these interactions is likely due to the structural flexibility of the sulfonamide moiety .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against key enzymes. This can influence cell function by affecting metabolic pathways and gene expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It has been shown to inhibit α-amylase and α-glucosidase, which are key enzymes in carbohydrate metabolism .
Temporal Effects in Laboratory Settings
Its inhibitory effects on key enzymes suggest that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the inhibition of key enzymes in carbohydrate metabolism, namely α-amylase and α-glucosidase . This suggests that it may affect metabolic flux and metabolite levels.
Propriétés
IUPAC Name |
N-ethyl-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-2-12-17(14,15)9-4-5-10-8(7-9)3-6-11(13)16-10/h3-7,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQWFBZGLXTDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(naphthalen-2-yl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6419433.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B6419461.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6419463.png)
![4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419472.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6419477.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-methanesulfonylbenzamide](/img/structure/B6419478.png)
![2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B6419483.png)
![N-[3'-acetyl-5-chloro-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide](/img/structure/B6419490.png)

![ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B6419499.png)
![N-(4-{[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6419501.png)
![4-(4-methoxyphenyl)-1-methyl-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419526.png)
